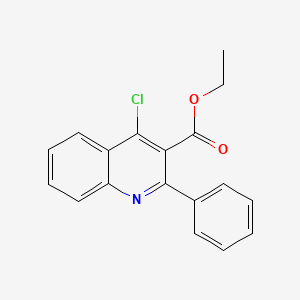

4-氯-2-苯基喹啉-3-羧酸乙酯

描述

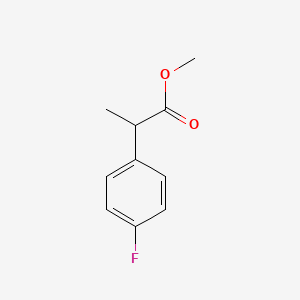

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is a chemical compound with the molecular formula C18H14ClNO2 . It is a type of quinoline-3-carboxylate, which are known to have potential antibacterial properties .

Synthesis Analysis

The synthesis of ethyl-2-chloroquinoline-3-carboxylates involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2-phenylquinoline-3-carboxylate was confirmed by FTIR, mass and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-chloro-2-phenylquinoline-3-carboxylate include Friedlander condensations and chlorination .Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-phenylquinoline-3-carboxylate has a molecular weight of 311.76 . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

合成和化学转化

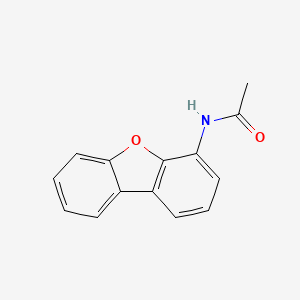

- 4-氯-2-苯基喹啉-3-羧酸乙酯用于合成各种新型化合物。例如,高等人(2017 年)描述了一种用于 2-(苯并呋喃-2-基)-4-苯基喹啉-3-羧酸乙酯的一锅式合成方法,展示了该化合物在无过渡金属条件下有效且实用地获得 2-(苯并呋喃-2-基)喹啉中的作用 (高, 傅, 赵, & 王, 2017).

- 乌克兰人等人(2009 年)探索了 1-烷基-4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸乙酯与五氯化磷的反应,导致形成 4-氯衍生物和 2,4-二氯-3-乙氧羰基喹啉的副产物 (乌克兰人, 贝雷兹尼亚科娃, 戴维登科, & 斯洛博季安, 2009).

潜在的抗菌特性

- 4-氯-2-苯基喹啉-3-羧酸乙酯衍生物已被研究其抗菌特性。克里希纳库马尔等人(2012 年)发现使用这种化学物质合成的化合物对枯草芽孢杆菌和霍乱弧菌表现出中等的抗菌活性 (克里希纳库马尔, 汗, 曼达尔, 米塔, 达沙曼达, & 戈文丹, 2012).

催化应用

- 宋宝安(2012 年)展示了在铝金属催化下合成了 7-氯-6-氟-1,4-二氢-4-氧代喹啉-3-羧酸乙酯,强调了该化合物在促进化学反应中的作用 (宋宝安, 2012).

光谱研究

- 波达尼等人(1996 年)合成了 1,4-二氢-1-乙基-4-氧代喹啉-3-羧酸乙酯及其衍生物用于核磁共振光谱研究,表明该化合物在结构和化学分析中的重要性 (波达尼, 克雷斯图里, 瓦斯瓦里-德布雷西, 赫梅茨, & 托特, 1996).

抗菌和抗炎活性

- 与 4-氯-2-苯基喹啉-3-羧酸乙酯相关的氯代喹啉-3-羧酸的乙酯已被合成,并显示出具有抗菌和抗炎活性,如乌克兰人等人的研究中所述(1995 年) (乌克兰人, 塔兰, 戈罗霍娃, 马鲁先科, 科瓦连科, 图罗夫, 菲利莫诺娃, & 伊夫科夫, 1995)。

作用机制

While the exact mechanism of action for Ethyl 4-chloro-2-phenylquinoline-3-carboxylate is not specified, quinoline derivatives are known to exhibit a range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .

未来方向

Quinoline derivatives, including Ethyl 4-chloro-2-phenylquinoline-3-carboxylate, are interesting targets for organic chemists due to their wide range of biological and pharmacological properties . Future research may focus on developing more efficient synthesis methods and exploring their therapeutic potential .

属性

IUPAC Name |

ethyl 4-chloro-2-phenylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-16(19)13-10-6-7-11-14(13)20-17(15)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZVLBYDWMYPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B3269199.png)